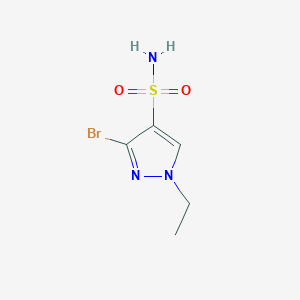

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with bromine, ethyl, and sulfonamide groups. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

Preparation Methods

The synthesis of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by bromination and sulfonation reactions. One common method includes the use of a palladium-catalyzed coupling reaction under ambient pressure . Industrial production methods often employ eco-friendly catalysts such as Amberlyst-70, which offers a simple reaction workup and valuable attributes .

Chemical Reactions Analysis

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by iodine molecules, leading to the formation of electrophilic intermediates.

Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as arylhydrazines and sulfonic acid hydrazides.

Major Products: These reactions often yield derivatives like ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates and N-sulfonic derivatives.

Scientific Research Applications

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic systems.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and sulfonamide groups play crucial roles in binding to active sites, leading to inhibition or activation of specific pathways . The compound’s tautomeric and conformational preferences also influence its reactivity and biological activity .

Comparison with Similar Compounds

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide can be compared with other pyrazole derivatives such as:

4-bromopyrazole: Used in the synthesis of pharmaceutical compounds.

3(5)-aminopyrazoles: Explored as precursors in the synthesis of condensed heterocyclic systems.

Pyrazolo[1,5-a]pyrimidines: Known for their diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Bromo-1-ethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole sulfonamides, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₅H₈BrN₃O₂S

- Molecular Weight : 238.11 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies indicate that pyrazole sulfonamides can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Antiproliferative Effects : Research on similar pyrazole derivatives has demonstrated their potential as antiproliferative agents against cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds have been reported in various studies, showcasing their potency .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Pyrazole sulfonamides act as enzyme inhibitors, particularly targeting enzymes involved in cell proliferation and inflammatory pathways. For instance, modifications to the pyrazole core have been shown to enhance blood-brain barrier permeability and improve efficacy in inhibiting N-myristoyltransferase (NMT), a target in treating human African trypanosomiasis .

In Vitro Studies

-

Antiproliferative Activity :

- A series of pyrazole sulfonamide derivatives were synthesized and tested against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that certain derivatives exhibited significant antiproliferative activity without cytotoxic effects .

- IC50 values varied among compounds, with some showing potent activity comparable to established chemotherapeutics.

- Antimicrobial Efficacy :

Table of Biological Activities

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent in treating infections and possibly cancer. Ongoing research is necessary to further elucidate its mechanisms, optimize its pharmacological properties, and explore its efficacy in vivo. Future studies should also focus on structure-activity relationships (SAR) to enhance its bioactivity while minimizing potential side effects.

Properties

IUPAC Name |

3-bromo-1-ethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O2S/c1-2-9-3-4(5(6)8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLBRFMEEYCBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.